2-(6-(4-Bromophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid

Anticonvulsant screening PTZ-induced seizures Structure-activity relationship

2-(6-(4-Bromophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid (CAS 1437456-38-6, MW 338.18 g/mol, formula C₁₂H₈BrN₃O₂S) belongs to the thiazolo[3,2-b][1,2,4]triazole fused heterocycle class. This scaffold is recognized for its capacity to engage multiple biological targets, with literature reporting anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities across its derivatives.

Molecular Formula C12H8BrN3O2S
Molecular Weight 338.18 g/mol
Cat. No. B15057453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-(4-Bromophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid
Molecular FormulaC12H8BrN3O2S
Molecular Weight338.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(SC3=NC=NN23)CC(=O)O)Br
InChIInChI=1S/C12H8BrN3O2S/c13-8-3-1-7(2-4-8)11-9(5-10(17)18)19-12-14-6-15-16(11)12/h1-4,6H,5H2,(H,17,18)
InChIKeyAYVDQXNMHSDEBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-(4-Bromophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic Acid: Core Scaffold, Physicochemical Identity, and Procurement Context


2-(6-(4-Bromophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid (CAS 1437456-38-6, MW 338.18 g/mol, formula C₁₂H₈BrN₃O₂S) belongs to the thiazolo[3,2-b][1,2,4]triazole fused heterocycle class . This scaffold is recognized for its capacity to engage multiple biological targets, with literature reporting anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities across its derivatives [1]. The compound's structural signature—a 4-bromophenyl group at position 6 and an acetic acid moiety at position 5—distinguishes it from simpler 6-aryl-thiazolotriazoles lacking the carboxylate handle, offering a built-in functionalization point for further derivatization or bioconjugation [2].

Why 2-(6-(4-Bromophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic Acid Cannot Be Replaced by Other Halo-Phenyl or Alkyl-Phenyl Analogs


Within this congeneric series, seemingly minor substituent variations at the 6-phenyl position produce divergent pharmacological profiles and physicochemical properties that preclude simple interchange. In controlled anticonvulsant screening, the 4-bromophenyl analog (compound 3i) demonstrated PTZ-seizure protection in 2/3 animals at 100 mg/kg, while the 4-fluorophenyl variant (3c) showed no PTZ protection at any dose tested [1]. The bromine atom also drives lipophilicity (miLogP 2.9 for 4-Br vs. 2.3 for 4-F), which directly impacts blood-brain barrier penetration kinetics and tissue distribution [2]. Furthermore, the acetic acid substituent at position 5—absent in the parent anticonvulsant series—introduces an ionizable carboxyl group expected to alter aqueous solubility by orders of magnitude relative to non-acidic analogs, affecting both formulation flexibility and in vivo pharmacokinetics .

Head-to-Head Quantitative Differentiation Evidence for 2-(6-(4-Bromophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic Acid Versus Closest Analogs


Anticonvulsant Activity Profile: 4-Bromophenyl vs. 4-Fluorophenyl and 4-Chlorophenyl Analogs in PTZ Seizure Model

In a standardized Phase I anticonvulsant screen using the subcutaneous pentylenetetrazole (PTZ) model in mice, the 6-(4-bromophenyl)thiazolo[3,2-b][1,2,4]triazole scaffold (compound 3i, the direct structural precursor lacking only the 5-acetic acid group) provided PTZ seizure protection in 2/3 animals at 100 mg/kg (i.p.) and 3/3 at 300 mg/kg [1]. In contrast, the 4-fluorophenyl analog (3c) exhibited zero PTZ protection at all tested doses (0/3 at 30, 100, and 300 mg/kg), and the 4-chlorophenyl analog (3f) showed only marginal protection (1/3 at 300 mg/kg) [1]. This bromine-specific gain of function in the PTZ absence-seizure model is not shared by other 4-halo congeners.

Anticonvulsant screening PTZ-induced seizures Structure-activity relationship

MES Anticonvulsant Efficacy: Quantitative Dose-Response Comparison of 4-Br vs. 4-F Substituents

In the maximal electroshock (MES) seizure model—predictive of efficacy against generalized tonic-clonic seizures—the 4-bromophenyl derivative (3i) achieved full protection (3/3 animals) at 300 mg/kg but showed no protection at 30 or 100 mg/kg [1]. The 4-fluorophenyl analog (3c) demonstrated superior MES potency: 1/3 protected at 30 mg/kg, 3/3 at 100 mg/kg, with a quantified ED₅₀ of 49.1 mg/kg and a protective index (PI = TD₅₀/ED₅₀) of 1.9 [1]. The 4-bromophenyl compound thus displays a shifted efficacy profile favoring PTZ over MES protection, representing a qualitative pharmacological differentiation rather than simple potency ranking.

Maximal electroshock seizure ED50 quantification Neurotoxicity index

Lipophilicity-Driven Blood-Brain Barrier Penetration: miLogP Comparison Across 4-Halo and 4-Alkyl Analogs

The calculated miLogP for the 6-(4-bromophenyl)thiazolo[3,2-b][1,2,4]triazole core (compound 3i) was determined as 2.9, falling within the optimal CNS drug range and representing a significant ~26% increase in lipophilicity over the 4-fluorophenyl analog (3c, miLogP = 2.3) and a ~5% increase over the 4-chlorophenyl analog (3f, miLogP = 2.8) [1]. Within the broader series, miLogP values ranged from 2.1 (unsubstituted phenyl) to 5.1 (4-heptyloxyphenyl), and the authors explicitly correlated this parameter with BBB penetration capability [2]. The 4-bromophenyl miLogP of 2.9 positions it within the acknowledged CNS-permeable window close to the empirically optimized range for anticonvulsant agents, while the appended acetic acid group in the target compound provides an additional handle for modulating aqueous solubility without eliminating CNS access.

Lipophilicity Blood-brain barrier CNS drug design

Molecular Weight and the Carboxylic Acid Differentiator: Physicochemical Comparison of the 5-Acetic Acid Series

The target compound (MW 338.18) incorporates a carboxylic acid group at position 5 that is absent in the parent anticonvulsant screening series (e.g., compound 3i, MW 280.14) [1]. This ~21% increase in molecular weight is accompanied by the introduction of an ionizable (-COOH) functionality, enabling pH-dependent solubility modulation via salt formation—a capability unavailable to the neutral 6-aryl-thiazolotriazole analogs . Among the 5-acetic acid congeneric series, the bromophenyl derivative has the highest MW (Br: 338.18 > Cl: 293.73 > H: 259.28), which translates to the lowest molar dose requirement for achieving equivalent mass-based exposure in preclinical studies .

Molecular weight Carboxylic acid Formulation and solubility

Anticancer Class-Level Evidence: Thiazolo[3,2-b][1,2,4]triazole Scaffold Cytotoxicity with Potential Bromine Enhancement

The thiazolo[3,2-b][1,2,4]triazole scaffold has demonstrated experimentally validated anticancer activity: coumarinyl-thiazolotriazole hybrids exhibited IC₅₀ values of 5.64 μM (HeLa) and 29.1 μM (MCF-7) in MTT assays, with compound 6m inducing G₀/G₁ cell cycle arrest and caspase-9/-3 activation [1]. Separately, 5-ene-thiazolo[3,2-b][1,2,4]triazole-6-ones showed antitumor activity across the NCI 60-cell-line panel at 10 μM, with derivatives 2h and 2i demonstrating selective cytotoxicity without HEK293 toxicity [2]. Importantly, bromine substitution at the 4-position of pendant phenyl rings is a recognized pharmacophoric feature in related thiazole anticancer series, where 4-bromophenyl-thiazole derivatives have shown notable inhibitory effects on A549 and C6 glioma cell lines with low toxicity to normal NIH/3T3 cells [3]. While no direct head-to-head cytotoxicity data exists for the target compound versus its 4-Cl or 4-F acetic acid analogs, the bromine atom's contribution to both lipophilicity and potential halogen bonding interactions provides a mechanistic basis for differentiated target engagement.

Anticancer Cytotoxicity Apoptosis induction

Recommended Application Scenarios for 2-(6-(4-Bromophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic Acid Based on Differentiated Evidence


CNS Drug Discovery: Anticonvulsant Lead Optimization with Dual MES/PTZ Coverage Ambition

The target compound's 4-bromophenyl scaffold has demonstrated the unique ability among 4-halo congeners to confer PTZ seizure protection (67% at 100 mg/kg) while maintaining full MES protection at higher doses (300 mg/kg) [1]. The miLogP of 2.9 positions the core within the CNS-permeable window, and the 5-acetic acid handle permits salt-form exploration for improved aqueous solubility without necessarily abolishing BBB access [1]. Medicinal chemistry teams pursuing broad-spectrum anticonvulsant candidates should prioritize this chemotype over 4-fluoro or 4-chloro variants when PTZ-model activity (predictive of absence seizure efficacy) is a key screening criterion [1].

Focused Anticancer Library Design: Bromine-Enriched Thiazolotriazole Sub-Library Synthesis

The thiazolo[3,2-b][1,2,4]triazole core has produced compounds with sub-micromolar to low-micromolar IC₅₀ values against HeLa (5.64 μM), MCF-7, and NCI 60-cell-line panels [2][3]. The 4-bromophenyl substituent is a validated pharmacophoric element in thiazole-based anticancer agents, associated with enhanced A549 and C6 glioma cytotoxicity [4]. The target compound's carboxylic acid provides a versatile synthetic anchor for amide coupling, esterification, or bioconjugation—enabling rapid parallel library expansion to explore SAR around the acetic acid position while retaining the bromophenyl pharmacophore .

Physicochemical Tool Compound: Lipophilicity and Solubility Profiling in CNS Drug Candidate Panels

With a miLogP of 2.9 for its core scaffold and an ionizable carboxylic acid (estimated pKa ~4-5), this compound serves as an informative tool for calibrating in vitro ADME assays—specifically for studying the interplay between halogen-driven lipophilicity and carboxylate-mediated aqueous solubility [1]. It spans a physicochemical space distinct from its 4-F (miLogP 2.3) and 4-Cl (miLogP 2.8) analogs, making it valuable for probing lipophilicity-dependent phenomena such as plasma protein binding, microsomal stability, and PAMPA permeability within a matched molecular pair framework [1].

Antimicrobial Screening: Bromophenyl-Thiazolotriazole Hybrids Against Resistant Strains

The thiazolo[3,2-b][1,2,4]triazole class has yielded compounds with MIC values as low as 0.97 μg/mL against Gram-positive and Gram-negative bacteria and MFC of 125 μg/mL against Candida albicans [5]. Bromine-substituted thiazolo[3,2-b][1,2,4]triazoles incorporating diphenylsulfone moieties demonstrated activity against Acinetobacter baumannii, S. aureus, and P. aeruginosa in standardized MIC assays [6]. The target compound, bearing the 4-bromophenyl motif and a derivatizable acetic acid position, is a strong candidate for incorporation into antimicrobial screening cascades targeting ESKAPE pathogens, where bromine substitution has been associated with enhanced membrane penetration and target affinity [5][6].

Quote Request

Request a Quote for 2-(6-(4-Bromophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.